molecular formula C8H3F2NOS B3389417 3,5-Difluorobenzoyl isothiocyanate CAS No. 926227-83-0

3,5-Difluorobenzoyl isothiocyanate

Cat. No.: B3389417
CAS No.: 926227-83-0
M. Wt: 199.18 g/mol
InChI Key: NDVOIVNOHLKKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorobenzoyl isothiocyanate is a chemical compound with the molecular formula C8H3F2NOS and a molecular weight of 199.18 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of isothiocyanates has been a subject of interest in many studies . One common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group (C6H5CO-) attached to an isothiocyanate group (-N=C=S) at the 3 and 5 positions of the benzene ring .

Scientific Research Applications

Synthesis Applications

3,5-Difluorobenzoyl isothiocyanate is involved in various synthetic chemical reactions. For instance, Zhang et al. (2011) described its use in tandem reactions with 2-aminothiophenols or 2-aminophenols, conducted efficiently in water. This approach is significant for synthesizing structurally and pharmaceutically interesting compounds like 2-aminobenzothiazoles and 2-aminobenzoxazoles, noted for their high efficiency and environmentally benign solvent use (Zhang, Jia, Wang, & Fan, 2011).

Reactions with Biological Materials

The reactivity of isothiocyanates, including this compound, with biological materials is another area of interest. Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, demonstrating the potential of isothiocyanates in biochemical applications (Ellman, 1959).

Structural Characterization and Quantum Chemical Calculations

Qiao et al. (2017) conducted a study involving isothiocyanates for the synthesis and structural characterization of thioureas. Their research included quantum chemical calculations, highlighting the significance of isothiocyanates in understanding molecular structures and interactions (Qiao et al., 2017).

Herbicidal Activity

In agricultural chemistry, isothiocyanates like this compound have been explored for their herbicidal properties. Hwang et al. (2005) synthesized a derivative that showed potent herbicidal activity against annual weeds, demonstrating the agricultural applications of such compounds (Hwang, Kim, Jeon, Hong, Song, & Cho, 2005).

Analytical Chemistry Applications

Isothiocyanates have also been used in analytical chemistry. Jastrzębska et al. (2018) employed 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of biogenic amines in beverages by liquid chromatography-tandem mass spectrometry and nuclear magnetic resonance analysis. This demonstrates the versatility of isothiocyanates in analytical methodologies (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Electronic Material Development

In the field of electronic materials, isothiocyanates have been instrumental. Li et al. (2009) researched the enhancement of spectral stability and efficiency in blue light-emitters by introducing isothiocyanate derivatives into polymer backbones, indicating their importance in the development of advanced electronic materials (Li, Wu, Zou, Ying, Yang, & Cao, 2009).

Mechanism of Action

The mechanism of action of isothiocyanates is not fully understood, but it is believed to involve affecting membrane integrity and enzymes involved in the redox balance and bacteria metabolism .

Safety and Hazards

3,5-Difluorobenzoyl isothiocyanate is classified as a dangerous substance. It can cause severe skin burns and eye damage. Precautionary measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3,5-difluorobenzoyl isothiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NOS/c9-6-1-5(2-7(10)3-6)8(12)11-4-13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVOIVNOHLKKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926227-83-0
Record name 3,5-difluorobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorobenzoyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3,5-Difluorobenzoyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
3,5-Difluorobenzoyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3,5-Difluorobenzoyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
3,5-Difluorobenzoyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
3,5-Difluorobenzoyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.